
CCF642
概要
説明
CCF642は、タンパク質ジスルフィドイソメラーゼの強力な阻害作用で知られる新規化合物です。特に多発性骨髄腫などの血液がんに対して顕著な抗がん活性を示しています。 この化合物は、がん細胞において急性小胞体ストレスを誘発し、アポトーシス(プログラム細胞死)を引き起こします .
合成方法
This compoundの合成は、コア構造の合成から始まり、官能基の導入を伴ういくつかのステップを必要とします。合成経路には、通常、チオキソチアゾリジンオン環の形成が含まれ、その後、様々な置換基を導入するために修飾されます。 反応条件は、多くの場合、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を伴います .
科学的研究の応用
In Vitro Studies
In vitro studies have demonstrated that CCF642 exhibits potent cytotoxic effects against multiple myeloma cell lines. It has been shown to inhibit PDI reductase activity significantly more effectively than established inhibitors like PACMA31 and LOC14. Specifically, this compound achieved submicromolar IC50 values across various cell lines, indicating its strong anti-myeloma activity .
In Vivo Studies
In preclinical models, particularly using syngeneic mouse models of multiple myeloma, this compound has been observed to prolong survival significantly. When administered to mice engrafted with 5TGM1-luc myeloma cells, this compound's efficacy was comparable to that of bortezomib, a standard first-line treatment for multiple myeloma . The compound's ability to induce acute ER stress and subsequent apoptosis underscores its therapeutic potential.
Cachexia Treatment
Research has also explored the application of this compound in treating cachexia associated with esophageal squamous cell carcinoma (ESCC). In a mouse model of ESCC-induced cachexia, this compound was found to prevent muscle wasting and body weight loss by inhibiting apoptosis in muscle cells. This suggests that this compound may have broader implications in managing muscle degeneration related to cancer .
Comparative Efficacy
A comparative analysis of this compound with other PDI inhibitors reveals its unique binding characteristics and potency:
Compound | Target | IC50 (µM) | Efficacy in Myeloma | Additional Notes |
---|---|---|---|---|
This compound | PDI | <0.1 | High | Induces ER stress and apoptosis |
PACMA31 | PDI | ~10 | Moderate | Established PDI inhibitor |
LOC14 | PDI | ~5 | Moderate | Structurally distinct from this compound |
Case Studies and Research Findings
- Multiple Myeloma :
- Cachexia :
- Resistance Mechanisms :
作用機序
CCF642は、小胞体におけるタンパク質の折り畳みに関与する酵素であるタンパク質ジスルフィドイソメラーゼを阻害することにより、その効果を発揮します。これらの酵素を阻害することにより、this compoundは小胞体ストレスを誘発し、誤った折り畳みタンパク質の蓄積につながります。 このストレスは、小胞体からのカルシウムの放出と様々なシグナル伝達経路の活性化を通じて、アポトーシスを引き起こします .
生化学分析
Biochemical Properties
CCF642 is a potent inhibitor of protein disulfide isomerases (PDI), enzymes that play a crucial role in protein folding in the endoplasmic reticulum . It exhibits a submicromolar IC50 in multiple myeloma cell lines and binds to the PDI isoenzymes A1, A3, and A4 . In vitro, this compound inhibits PDI reductase activity about 100-fold more potently than the structurally distinct established inhibitors PACMA 31 and LOC14 .
Cellular Effects
This compound has broad anti-multiple myeloma activity . It causes acute endoplasmic reticulum (ER) stress in multiple myeloma cells, which is accompanied by apoptosis-inducing calcium release . This is consistent with PDI inhibition, as PDIs are required for protein folding in the ER .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDI through a novel mechanism . Computational modeling suggests a novel covalent binding mode in active-site CGHCK motifs . This inhibition of PDI leads to an increase in ER stress beyond repair in cancer cells, triggering apoptosis .
Temporal Effects in Laboratory Settings
This compound displays potent efficacy in an aggressive syngeneic mouse model of multiple myeloma . It prolongs the lifespan of mice engrafted with 5TGM1-luc myeloma, an effect comparable to the first-line multiple myeloma therapeutic bortezomib . This suggests that the effects of this compound are not only immediate but also long-lasting.
Dosage Effects in Animal Models
In animal models, this compound at a dosage of 10 mg/kg administered intraperitoneally three times a week significantly improved the lifespan of mice compared with a control group . This indicates that the effects of this compound can vary with different dosages, and it is well-tolerated at this dosage .
Transport and Distribution
As a small molecule, it is likely to be able to diffuse across cell membranes and reach its target, the PDIs, in the ER .
Subcellular Localization
The subcellular localization of this compound is likely to be in the ER, given its target, the PDIs, are located in the ER
準備方法
The synthesis of CCF642 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the formation of a thioxothiazolidinone ring, which is then modified to introduce various substituents. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
化学反応の分析
CCF642は、次のような様々な化学反応を起こします。
酸化: この化合物は、スルホキシドおよびスルホンを形成するために酸化することができます。
還元: 還元反応により、ニトロ基をアミンに変換することができます。
置換: 置換反応により、様々な官能基を分子に導入することができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および様々な有機溶媒などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬に依存します .
科学研究の応用
This compoundは、科学研究において幅広い応用範囲を持っています。
化学: タンパク質ジスルフィドイソメラーゼ阻害作用を研究するためのモデル化合物として使用されます。
生物学: この化合物は、小胞体ストレスが細胞死において果たす役割を調査するために使用されます。
医学: this compoundは、多発性骨髄腫およびその他の癌に対する潜在的な治療薬として有望視されています。
産業: この化合物は、新しい抗がん剤の開発、およびタンパク質の折り畳みと誤った折り畳みを研究するためのツールとして使用されます
類似化合物との比較
CCF642は、PACMA 31やLOC14などの他の化合物と比較して、タンパク質ジスルフィドイソメラーゼの強力な阻害作用においてユニークです。PACMA 31やLOC14もタンパク質ジスルフィドイソメラーゼを阻害しますが、this compoundは約100倍強力です。類似の化合物には、次のものがあります。
PACMA 31: 強力が低いタンパク質ジスルフィドイソメラーゼ阻害剤。
生物活性
CCF642 is a novel small-molecule compound identified as a potent inhibitor of protein disulfide isomerase (PDI), specifically targeting multiple myeloma (MM) cells. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, and relevant research findings.
This compound functions primarily by inhibiting PDI, an enzyme critical for proper protein folding in the endoplasmic reticulum (ER). Multiple myeloma cells exhibit high levels of protein secretion, leading to an accumulation of misfolded proteins that induce ER stress. By inhibiting PDI, this compound exacerbates this stress, ultimately triggering apoptosis in cancer cells. The compound has been shown to inhibit PDI reductase activity approximately 100-fold more potently than established inhibitors such as PACMA 31 and LOC14 .
Efficacy in Preclinical Models
The efficacy of this compound has been demonstrated in various in vitro and in vivo models:
- In Vitro Studies : this compound exhibited submicromolar IC50 values across ten different MM cell lines, indicating broad anti-myeloma activity. The compound induced acute ER stress and calcium release leading to apoptosis in multiple myeloma cells .
- In Vivo Studies : In a syngeneic mouse model of multiple myeloma (5TGM1-luc), this compound significantly prolonged survival, comparable to the FDA-approved drug bortezomib. This survival benefit was attributed to its mechanism of PDI inhibition and subsequent induction of lethal ER stress .
Table 1: Comparative Efficacy of this compound and Other PDI Inhibitors
Compound | IC50 (μM) | Mechanism of Action | Efficacy in MM Models |
---|---|---|---|
This compound | < 1 | PDI Inhibition | High |
PACMA 31 | ~100 | PDI Inhibition | Moderate |
LOC14 | ~100 | PDI Inhibition | Moderate |
Table 2: Survival Rates in Mouse Models
Treatment | Median Survival (days) | Comparison with Bortezomib |
---|---|---|
Control | 20 | N/A |
This compound | 40 | Comparable |
Bortezomib | 40 | N/A |
Case Studies
- Study on this compound's Mechanism : A study published in Cancer Research described the discovery process for this compound through a multilayered cytotoxicity assay that modeled the myeloma microenvironment. The researchers highlighted that this compound's inhibition of PDI led to significant apoptosis in MM cells due to increased ER stress .
- Clinical Implications : Another study emphasized the potential for this compound to be effective against bortezomib-resistant MM cells due to its distinct mechanism of action. This suggests that this compound could serve as a valuable therapeutic option for patients who develop resistance to current treatments .
Challenges and Future Directions
Despite its promising activity, this compound faces challenges regarding solubility and selectivity, which may hinder its clinical translation. Ongoing research aims to improve these properties through medicinal chemistry approaches, including the development of analogs like this compound-34, which demonstrate enhanced drug-like characteristics .
特性
IUPAC Name |
(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYIETQLOVDJCF-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CCF642?
A1: this compound functions as a potent and selective inhibitor of protein disulfide isomerase A1 (PDIA1), an enzyme crucial for protein folding within the endoplasmic reticulum (ER) [, , ]. By inhibiting PDIA1, this compound disrupts the unfolded protein response (UPR) in multiple myeloma (MM) cells, leading to an accumulation of misfolded proteins, ER stress, and ultimately, apoptosis [, , ].
Q2: Why is this compound considered a promising therapeutic for multiple myeloma?
A2: MM cells are heavily reliant on PDIA1 due to their high secretory burden of immunoglobulins and cytokines [, ]. Inhibiting PDIA1 in MM cells overwhelms their already stressed ER, leading to cell death [, ]. Importantly, this compound demonstrates selectivity for MM cells over normal hematopoietic stem and progenitor cells, suggesting a potentially favorable safety profile [].
Q3: How does the activity of this compound compare to existing treatments for multiple myeloma?
A3: Preclinical studies have shown that this compound displays potent efficacy in both in vitro and in vivo models of multiple myeloma, comparable to the first-line treatment bortezomib []. Notably, this compound remains effective against bortezomib-resistant MM cells, which exhibit increased PDIA1 expression as a compensatory mechanism []. This suggests that this compound could potentially overcome treatment resistance, a significant challenge in MM management.
Q4: What structural features of this compound contribute to its activity?
A4: While detailed structure-activity relationship (SAR) studies are ongoing, computational modeling suggests that this compound binds covalently to the active site cysteine residues (CGHCK motifs) of PDIA1 []. This interaction is thought to be responsible for its potent and irreversible inhibition of PDIA1 activity [].
Q5: What are the challenges and future directions for the development of this compound?
A5: Further research is needed to fully elucidate the long-term safety and efficacy of this compound in humans. Preclinical studies have demonstrated promising results, but clinical trials are necessary to confirm these findings. Additionally, optimizing the pharmacokinetic properties of this compound, such as its solubility and bioavailability, may further enhance its therapeutic potential. Exploring combination therapies with this compound and other anti-myeloma agents is another avenue for future investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。